molecular formula C7H7F3N2O3 B2647410 Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate CAS No. 1008711-58-7

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate

Cat. No.: B2647410
CAS No.: 1008711-58-7
M. Wt: 224.139
InChI Key: ZZVJBRBCDHCNHS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound with the molecular formula C7H7F3N2O3. It is known for its unique structure, which includes a cyano group, a trifluoroacetamido group, and an ethyl ester. This compound is used in various scientific research applications due to its reactivity and potential for forming diverse chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate typically involves the reaction of ethyl cyanoacetate with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydride, potassium carbonate

    Acids: Hydrochloric acid, sulfuric acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

Scientific Research Applications

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity by withdrawing electron density from the adjacent carbon atoms. These properties make the compound a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the cyano and trifluoroacetamido groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

ethyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O3/c1-2-15-5(13)4(3-11)12-6(14)7(8,9)10/h4H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVJBRBCDHCNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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